1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde
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Overview
Description
1-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrole ring with an aldehyde functional group.
Mechanism of Action
Target of Action
The primary targets of 1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde are currently under investigation
Biochemical Pathways
Compounds with trifluoromethyl groups have been found to exhibit various biological activities, such as enzyme inhibition . The downstream effects of these interactions are currently under study.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via trifluoromethylation reactions, often using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst.
Aldehyde Functionalization: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, where a formylating agent like DMF and POCl3 is used.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4, ethanol
Substitution: NaOH, KOH, nucleophiles like amines or thiols
Major Products:
Oxidation: 1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid
Reduction: 1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-methanol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde has several scientific research applications:
Comparison with Similar Compounds
- 1-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid
- 1-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-2-methanol
- 1-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-2-thiol
Comparison: 1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde is unique due to the presence of both the trifluoromethyl and aldehyde groups, which confer distinct reactivity and potential biological activity. Compared to its analogs, this compound offers a balance of stability and reactivity, making it a versatile intermediate in organic synthesis and a promising candidate in drug discovery .
Properties
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]pyrrole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO/c13-12(14,15)10-5-1-2-6-11(10)16-7-3-4-9(16)8-17/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXBQGRHBATBKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C=CC=C2C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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